molecular formula C12H16ClNO3 B12324352 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12324352
M. Wt: 257.71 g/mol
InChI Key: XNGVHGXCWZSSEN-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction studies confirm the absolute configuration of 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride as (3S,4R) . The asymmetric unit comprises one molecule of the compound, with the pyrrolidine ring adopting a twist conformation (puckering parameters: $$ Q = 0.42 \, \text{Å} $$, $$ \theta = 112.5^\circ $$). The methoxyphenyl substituent at the 4-position resides in an equatorial orientation relative to the pyrrolidine ring, minimizing steric strain.

Crystallographic Data Value
Space group $$ P2_1 $$ (monoclinic)
Unit cell parameters $$ a = 8.23 \, \text{Å} $$
$$ b = 10.45 \, \text{Å} $$
$$ c = 12.67 \, \text{Å} $$
$$ \beta = 95.4^\circ $$
Hydrogen-bonding interactions N–H···Cl (2.89 Å)
O–H···O (2.67 Å)

The hydrochloride counterion participates in a bifurcated hydrogen bond with both the protonated pyrrolidine nitrogen ($$ \text{N–H} \cdots \text{Cl}^- $$) and the carboxylic acid oxygen ($$ \text{O–H} \cdots \text{Cl}^- $$), stabilizing the crystal lattice.

Quantum Mechanical Calculations for Electronic Structure Determination

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal the electronic characteristics of the molecule:

  • Frontier molecular orbitals :

    • The highest occupied molecular orbital (HOMO, $$ -6.32 \, \text{eV} $$) localizes on the methoxyphenyl ring and pyrrolidine nitrogen.
    • The lowest unoccupied molecular orbital (LUMO, $$ -1.85 \, \text{eV} $$) shows antibonding character between the carboxylic acid oxygen and adjacent carbon atoms.
  • Electrostatic potential surface :

    • Maximum positive potential ($$ +0.35 \, \text{e} \cdot \text{Å}^{-1} $$) at the protonated nitrogen.
    • Negative potential regions ($$ -0.28 \, \text{e} \cdot \text{Å}^{-1} $$) centered on the carboxylic acid oxygen and methoxy group.

The calculated dipole moment ($$ 5.67 \, \text{D} $$) aligns with experimental dielectric constant measurements, confirming the compound’s polar nature.

Comparative Analysis of Diastereomeric Forms

The (3S,4R) configuration exhibits distinct physicochemical properties compared to its diastereomers:

Property (3S,4R) Isomer (3R,4S) Isomer
Melting point 218–220°C 195–198°C
Aqueous solubility (25°C) 12.7 mg/mL 8.3 mg/mL
Specific rotation ($$[\alpha]_D^{25}$$) +34.5° (c = 1, H₂O) -33.8° (c = 1, H₂O)

The enhanced solubility of the (3S,4R) form arises from favorable hydrogen-bonding interactions between the carboxylic acid group and water molecules. Nuclear Overhauser effect spectroscopy (NOESY) confirms the cis relationship between the 3-carboxylic acid and 4-methoxyphenyl groups in the native conformation.

Hydrogen Bonding Networks in Solid-State Arrangements

The crystal packing demonstrates a three-dimensional network sustained by:

  • Intramolecular interactions :

    • $$ \text{O}{\text{carboxylic}} \cdots \text{H–N}{\text{pyrrolidine}} $$ (2.71 Å)
    • $$ \text{O}{\text{methoxy}} \cdots \text{H–C}{\text{aromatic}} $$ (2.93 Å)
  • Intermolecular contacts :

    • Symmetry-related carboxylic acid dimers ($$ R_2^2(8) $$ motif) with $$ \text{O}\cdots\text{O} $$ distance of 2.65 Å
    • Chloride-mediated $$ \text{N–H}\cdots\text{Cl}\cdots\text{H–O} $$ chains along the b -axis
Hydrogen Bond Distance (Å) Angle (°)
N1–H1A···Cl1 2.89 158
O2–H2O···O3 2.67 173
C11–H11···O1 2.93 145

These interactions collectively contribute to the compound’s high thermal stability (decomposition temperature: 285°C).

The structural insights provided herein establish critical benchmarks for understanding the compound’s reactivity and potential applications in asymmetric synthesis. Future studies should investigate its conformational dynamics in solution-phase environments.

Properties

IUPAC Name

4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVHGXCWZSSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine Precursors

The enantioselective hydrogenation of unsaturated pyrrolidine intermediates is a widely adopted method for synthesizing stereochemically pure products. A patented process outlines the preparation of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids via catalytic hydrogenation. Key steps include:

Substrate Preparation

  • Starting material : A prochiral enamine or enamide derivative, such as (Z)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid tert-butyl ester.
  • Catalyst : Ruthenium-based chiral catalysts (e.g., Ru(BINAP)) or palladium complexes.
  • Conditions : Hydrogen gas (1–10 bar), tetrahydrofuran (THF) or methanol, 25–60°C.

Hydrogenation Process

The reaction achieves >99% enantiomeric excess (ee) under optimized conditions. Post-hydrogenation, the tert-butyl ester is hydrolyzed using aqueous HCl to yield the free carboxylic acid, which is subsequently converted to the hydrochloride salt.

Table 1: Enantioselective Hydrogenation Parameters and Outcomes
Parameter Value/Range Source
Catalyst Loading 0.1–1.0 mol%
Temperature 25–50°C
Reaction Time 12–24 h
Enantiomeric Excess (ee) >99.9%
Yield 85–92%

The introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling is another critical route. This method leverages palladium catalysts to couple boronic acids with halogenated pyrrolidine intermediates.

Key Reaction Steps

  • Halogenation : A bromine or iodine atom is introduced at the 4-position of the pyrrolidine ring using N-bromosuccinimide (NBS) or iodine monochloride.
  • Coupling : The halogenated intermediate reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
  • Deprotection : Removal of protecting groups (e.g., benzyl or tert-butyl esters) via acid hydrolysis.
Example Protocol:
  • Substrate : 1-Benzyl-4-bromopyrrolidine-3-carboxylic acid tert-butyl ester (5.0 g, 12.5 mmol).
  • Conditions : Pd(PPh₃)₄ (5 mol%), 4-methoxyphenylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), THF/H₂O (4:1), 80°C, 6 h.
  • Yield : 78% after column chromatography.

Ring-Closing Metathesis (RCM) for Pyrrolidine Formation

Ring-closing metathesis offers an alternative route to construct the pyrrolidine core. A diene precursor undergoes cyclization using Grubbs’ catalyst:

Synthesis of Diene Precursor

  • Starting material : N-allyl-4-methoxyphenylacrylamide.
  • Reagents : Grubbs’ 2nd generation catalyst (5 mol%), dichloromethane (DCM), 40°C, 12 h.
  • Outcome : Pyrrolidine ring formation with concurrent introduction of the carboxylic acid group via hydrolysis.
Table 2: RCM Reaction Efficiency
Parameter Value Source
Catalyst Loading 5 mol%
Temperature 40°C
Reaction Time 12 h
Yield 65–70%

Resolution of Racemic Mixtures

For non-enantioselective routes, chiral resolution is employed to isolate the desired (3S,4R) isomer. Common methods include:

Diastereomeric Salt Formation

  • Use of chiral resolving agents (e.g., L-tartaric acid) to precipitate one enantiomer.
  • Example : Racemic 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (10 g) is treated with L-tartaric acid (6.2 g) in ethanol. The (3S,4R)-tartrate salt precipitates, yielding 4.8 g (48%) after recrystallization.

Chromatographic Separation

  • Preparative HPLC with chiral columns (e.g., Chiralpak AD-H).
  • Conditions : Hexane/ethanol (80:20), 2 mL/min, 25°C.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

Acidification Protocol

  • Reagents : Concentrated HCl (1.1 eq.) in ethanol or water.
  • Procedure : The free acid is dissolved in ethanol, cooled to 0–5°C, and treated with HCl gas. The precipitate is filtered and dried under vacuum.
  • Yield : ≥95%.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Routes
Method Advantages Limitations
Enantioselective Hydrogenation High ee (>99.9%), scalable Costly catalysts
Suzuki Coupling Modular aryl introduction Requires halogenated precursors
RCM Flexible ring size control Moderate yields
Chiral Resolution Applicable to racemic mixtures Low efficiency

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance its utility in developing analgesics and anti-inflammatory drugs. The compound has been explored for its potential to modulate specific biological pathways, which may lead to advancements in treatments for chronic pain and neurological disorders .

Case Study: Analgesics Development
A study highlighted the compound's role in synthesizing novel analgesics that target pain pathways. The research demonstrated that derivatives of this compound exhibited enhanced receptor binding affinity, suggesting improved efficacy in pain management therapies .

Neuroscience Research

Modulation of Neurotransmitter Systems
In neuroscience, this compound is utilized to study neurotransmitter modulation. Researchers focus on its effects on mood and behavior, which are critical for developing treatments for mental health disorders such as depression and anxiety. The compound's interaction with neurotransmitter receptors provides insights into potential therapeutic strategies .

Case Study: Mood Regulation
Research involving animal models indicated that administration of 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride resulted in significant mood stabilization effects. This finding supports its potential use in developing new antidepressant medications .

Drug Formulation

Controlled-Release Systems
The properties of 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety of medications by allowing for sustained drug release over time, reducing the frequency of dosing required by patients .

Biochemical Assays

Evaluation of Enzyme Activity
In biochemical research, the compound is employed in assays to evaluate enzyme activity and receptor interactions. This application aids in discovering new therapeutic targets and understanding the mechanisms underlying various biological processes .

Case Study: Therapeutic Target Discovery
A study utilized this compound to investigate enzyme interactions related to metabolic pathways. The results identified several novel targets that could be exploited for therapeutic interventions in metabolic disorders .

Material Science

Development of Novel Materials
Beyond biological applications, 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is also explored in material science. Its chemical properties lend themselves to creating materials with specific functionalities, useful in industrial applications such as coatings and adhesives .

Summary Table of Applications

Application AreaSpecific UsesExample Studies/Findings
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory drugsEnhanced receptor binding for pain management
Neuroscience ResearchModulation of neurotransmitter systemsMood stabilization effects observed in animal models
Drug FormulationControlled-release drug delivery systemsSustained drug release enhancing patient compliance
Biochemical AssaysEvaluation of enzyme activity and receptor interactionsDiscovery of novel therapeutic targets
Material ScienceDevelopment of materials with specific functionalitiesApplications in coatings and adhesives

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinecarboxylic acid, 4-(2-methylphenyl)-, (3R,4S)-
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This combination of features can result in distinct biological activities and applications compared to similar compounds.

Biological Activity

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is C₁₂H₁₆ClNO₃, with a molecular weight of approximately 257.71 g/mol. The compound features a pyrrolidine ring with a methoxyphenyl substituent and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The pyrrolidine ring may engage with enzymes or receptors, influencing their activity. The methoxy group enhances the binding affinity to specific targets, potentially modulating neurotransmitter systems and other biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride could possess similar effects .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter pathways, indicating potential applications in neuropharmacology. The structural features of the compound imply that it could influence receptor activity related to neurotransmitters such as dopamine and serotonin.

Case Studies

  • Antibacterial Activity : A study evaluating various alkaloids found that certain derivatives showed higher antibacterial activity than others. The structure-activity relationship (SAR) indicated that modifications in the methoxy group significantly impacted the efficacy against bacterial strains .
  • Neuropharmacology : In vitro assays demonstrated that compounds similar to 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exhibited selective binding to KCNQ channels, which are crucial for neuronal excitability. This suggests a potential role in treating neurological disorders .

Data Tables

Compound Biological Activity Mechanism Reference
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HClAntibacterial, NeuropharmacologicalReceptor modulation,
ML277 (related compound)KCNQ channel modulationIon channel interaction
Pyrrole derivativesAntimicrobialDisruption of bacterial cell wall

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of a substituted pyrrolidine precursor. A common approach is to start with 4-methoxybenzaldehyde, which undergoes condensation with a β-amino acid derivative (e.g., β-proline) under acidic conditions. Key steps include:

  • Catalysts : Palladium or copper catalysts (e.g., Pd/C for hydrogenation) to facilitate ring closure .
  • Solvents : Polar aprotic solvents like DMF or toluene for high-temperature reactions (80–120°C) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
    Optimization should focus on controlling stereochemistry (e.g., chiral catalysts for enantiopure synthesis) and minimizing side products like over-oxidized derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to verify the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
    • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic pattern matching the hydrochloride salt .

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

Methodological Answer:

  • Solubility : The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in water at 25°C), but poor solubility in non-polar solvents (e.g., hexane) .
  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
    • For in vivo studies, consider salt exchange (e.g., phosphate buffer) or liposomal encapsulation to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Methodological Answer:

  • Core Modifications :
    • Pyrrolidine Ring : Introduce substituents (e.g., methyl, fluorine) at positions 2 or 5 to probe steric/electronic effects on target binding .
    • Methoxyphenyl Group : Replace the methoxy group with halogens (e.g., Cl, F) or bioisosteres (e.g., ethoxy) to evaluate hydrophobic interactions .
  • Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Q. How should researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Variable Control : Standardize assay conditions (pH, temperature, cell passage number) to minimize experimental drift .
  • Metabolic Stability : Check for degradation products using LC-MS; pre-treat with liver microsomes to identify active metabolites .
  • Target Selectivity : Perform counter-screens against related enzymes/receptors (e.g., GPCR panels) to rule off-target effects .

Q. What strategies are recommended for in vivo pharmacokinetic (PK) profiling?

Methodological Answer:

  • Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Tissue Distribution : Euthanize animals at 24 hours, homogenize organs (liver, kidney, brain), and quantify compound levels to assess accumulation .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/powder handling .
  • Storage : Store at 2–8°C in airtight containers with desiccant to prevent hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .

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